Cas no 7475-05-0 (N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride)

N1,N1-Dimethyl-1,4-naphthalenediamine hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis and dye manufacturing. Its key advantages include high purity and stability, making it suitable for precise applications in research and industrial processes. The hydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating reactions in various media. The compound’s rigid naphthalene backbone and dimethylamino functional group contribute to its utility in photochemical studies and as a building block for advanced materials. Proper handling under controlled conditions ensures consistent performance in synthetic workflows.
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride structure
7475-05-0 structure
Product name:N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
CAS No:7475-05-0
MF:C12H15ClN2
MW:222.713901758194
CID:581378
PubChem ID:24200787

N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenediamine,N1,N1-dimethyl-, hydrochloride (1:1)
    • 1,4-Naphthalenediamine, N,N-dimethyl-, dihydrochloride
    • NSC401134
    • N~1~,N~1~-Dimethylnaphthalene-1,4-diamine--hydrogen chloride (1/1)
    • DTXSID70996264
    • N1,N1-Dimethylnaphthalene-1,4-diamine hydrochloride
    • starbld0040305
    • 4-N,4-N-dimethylnaphthalene-1,4-diamine;hydrochloride
    • NSC-401134
    • 7475-05-0
    • N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
    • Inchi: InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3
    • InChI Key: HLHYXKMOBCRCRR-UHFFFAOYSA-N
    • SMILES: CN(C)c1ccc(c2c1cccc2)N

Computed Properties

  • Exact Mass: 186.11582
  • Monoisotopic Mass: 222.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 321.6±22.0 °C at 760 mmHg
  • Flash Point: 130.7±17.5 °C
  • Refractive Index: 1.69
  • PSA: 29.26
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride Security Information

N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625653-100mg
N1,N1-dimethylnaphthalene-1,4-diamine hydrochloride
7475-05-0 98%
100mg
¥20957.00 2024-07-28
TRC
D474990-100mg
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
7475-05-0
100mg
$ 1877.00 2023-09-07
TRC
D474990-10mg
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
7475-05-0
10mg
$ 242.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625653-10mg
N1,N1-dimethylnaphthalene-1,4-diamine hydrochloride
7475-05-0 98%
10mg
¥2900.00 2024-07-28

Additional information on N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride

N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride: A Comprehensive Overview

The compound with CAS No 7475-05-0, commonly known as N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride, is a significant chemical entity in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and versatile applications. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and recent research advancements.

N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The molecule features two amino groups (-NH2) at the 1 and 4 positions of the naphthalene ring system. One of these amino groups is dimethylated, meaning it has two methyl (-CH3) groups attached to the nitrogen atom. This modification imparts unique electronic and steric properties to the molecule. The hydrochloride form indicates that the compound exists as a salt with hydrochloric acid (HCl), which is common for amino-containing compounds to stabilize their structure.

The molecular formula of this compound is C14H16N2·HCl, with a molecular weight of approximately 238.7 g/mol. Its physical properties include a melting point around 230°C and a solubility profile that makes it suitable for various synthetic reactions. The compound is typically white or off-white in color and exists as crystalline solids under standard conditions.

The synthesis of N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride involves several steps. One common approach begins with the preparation of 1,4-naphthalenediamine through nitration and reduction reactions. Subsequent methylation of one amino group can be achieved using methylating agents such as dimethyl sulfate or methyl chloride in the presence of a base like sodium hydroxide. The final step involves protonation with hydrochloric acid to form the hydrochloride salt.

Recent research has highlighted the potential of N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride in various fields. In materials science, it has been explored as an intermediate for synthesizing advanced polymers and aromatic heterocycles. Its ability to act as a building block for more complex structures makes it valuable in drug discovery and agrochemical development.

In addition to its synthetic applications, this compound has shown promise in biological studies. Researchers have investigated its potential as an antioxidant and anti-inflammatory agent due to its structural similarity to known bioactive compounds. Studies have demonstrated that N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride exhibits moderate antioxidant activity, which could be further optimized through structural modifications.

The environmental impact of N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride has also been a topic of interest. Recent studies have focused on its biodegradation pathways and toxicity profiles. Results indicate that under aerobic conditions, the compound undergoes microbial degradation, albeit at a slower rate compared to other aromatic compounds.

In conclusion, N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride (CAS No 7475-05-0) is a versatile compound with diverse applications in organic synthesis and materials science. Its unique chemical properties and recent research findings underscore its potential for further exploration in both academic and industrial settings.

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